5-(2,5-dimethoxyphenyl)-2-ethylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
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Overview
Description
5-(2,5-dimethoxyphenyl)-2-ethylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound belonging to the class of pyrimidoquinolines This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, an ethylsulfanyl group, and a hexahydropyrimidoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethoxyphenyl)-2-ethylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione typically involves multicomponent reactions (MCRs). One efficient method involves the one-pot three-component condensation of 4-chloroaniline, an aromatic aldehyde, and barbituric acid using low transition temperature mixtures as solvents . This green protocol is advantageous due to its simplicity, high yield, and environmentally friendly nature.
Industrial Production Methods
The use of recyclable reaction media and simple workup procedures can facilitate large-scale production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dimethoxyphenyl)-2-ethylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-(2,5-dimethoxyphenyl)-2-ethylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione has several scientific research applications:
Medicinal Chemistry: It has potential as a chemotherapeutic agent due to its structural similarity to known bioactive pyrimidoquinolines.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethoxyphenyl)-2-ethylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structural features suggest potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione: A structurally related compound with similar biological activities.
2-(2,5-dimethoxyphenyl)quinoline-4-carbohydrazide: Another compound with a dimethoxyphenyl group, used in different chemical contexts.
Uniqueness
5-(2,5-dimethoxyphenyl)-2-ethylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione stands out due to its ethylsulfanyl group, which imparts unique chemical properties and potential biological activities. Its combination of functional groups and structural complexity makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-ethylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-4-29-21-23-19-18(20(26)24-21)16(17-13(22-19)6-5-7-14(17)25)12-10-11(27-2)8-9-15(12)28-3/h8-10,16H,4-7H2,1-3H3,(H2,22,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTZVODPLKBOMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=O)C2=C(N1)NC3=C(C2C4=C(C=CC(=C4)OC)OC)C(=O)CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC(=O)C2=C(N1)NC3=C(C2C4=C(C=CC(=C4)OC)OC)C(=O)CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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